molecular formula C19H12ClFN2O2S B2826059 3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326846-52-9

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2826059
CAS RN: 1326846-52-9
M. Wt: 386.83
InChI Key: VIHQFORXJBXBKW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Substituted thienopyrimidines have been synthesized and evaluated for their antibacterial properties. The process involves synthesizing various substituted thieno(2,3-d)pyrimidines, starting from ethyl 2-aminothiophene-3-carboxylate and proceeding through several steps including cyclization and nucleophilic substitution to yield compounds with potential antibacterial activity (More, Chandra, Nargund, & Nargund, 2013).

Structural Investigation

The structural investigation of thienopyrimidine derivatives, such as the X-ray crystal structure determination, offers insights into their molecular configuration. For example, studies on 4-AryIhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-diones reveal the formation of centrosymmetric dimers via intermolecular hydrogen bonds, showcasing the compound's structural aspects (Wolska & Herold, 2000).

Biological Activities

Thienopyrimidine derivatives exhibit a wide range of biological activities. Their synthesis often targets the production of compounds with antilukemia, anticancer, and adenosine kinase inhibition properties. The exploration of these derivatives for biological activities emphasizes their potential in developing therapeutic agents (El-Gazzar, Hussein, & Aly, 2006).

Analgesic and Anti-Inflammatory Agents

The design and synthesis of novel pyrimidine derivatives aim at discovering potent anti-inflammatory and analgesic agents. Research in this area focuses on synthesizing derivatives that are characterized for their biological activities, highlighting the significance of the substituent nature in enhancing the compound's efficacy (Muralidharan, James Raja, & Deepti, 2019).

Urease Inhibition

Investigations into the urease inhibition capabilities of thienopyrimidine derivatives reveal their potential in addressing conditions associated with urease activity. The synthesis of such compounds and their evaluation for urease inhibition demonstrate their applicability in this scientific research area (Rauf et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN2O2S/c20-13-5-7-14(8-6-13)23-18(24)17-16(9-10-26-17)22(19(23)25)11-12-3-1-2-4-15(12)21/h1-10,17H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGZYUNOBPCVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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